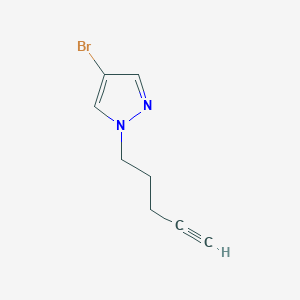

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-pent-4-ynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c1-2-3-4-5-11-7-8(9)6-10-11/h1,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGCFYIPMUKCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Bifunctional Scaffold for Advanced Chemical Synthesis

An In-Depth Technical Guide to 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (CAS 1565066-74-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is a strategically designed heterocyclic compound that has emerged as a highly versatile building block in modern organic synthesis. Its structure is distinguished by two key reactive centers: a 4-brominated pyrazole ring and a terminal alkyne tethered to the N1 position. This unique combination offers orthogonal reactivity, enabling sequential or one-pot functionalization through distinct chemical transformations. The 4-bromo position serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the terminal alkyne is a premier functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][] This dual reactivity makes the compound an invaluable tool for the rapid assembly of complex molecular architectures, from novel drug candidates to advanced materials. Pyrazole derivatives themselves are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds, underscoring the therapeutic potential of molecules derived from this core.[4][5][6][7]

This guide provides a comprehensive overview of the properties, synthesis, and reactivity of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole, offering field-proven insights and detailed protocols to empower its application in research and development.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds, such as 4-bromopyrazole.[8][9]

Table 1: Physicochemical Properties

| Property | Value | Source/Basis |

| CAS Number | 1565066-74-1 | BLDpharm |

| Molecular Formula | C₈H₉BrN₂ | Calculated |

| Molecular Weight | 213.08 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid or oil | Analogy to 4-bromopyrazole[8][9] |

| Melting Point | Not available. Likely a low-melting solid. | The parent 4-bromopyrazole melts at 93-96 °C.[8] The pentynyl chain would lower this value. |

| Boiling Point | Not available. | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF, DMSO). Slightly soluble in water.[8] | Structural analysis |

Spectroscopic Elucidation

Structural confirmation relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below:

-

¹H NMR: The spectrum should feature distinct signals for the two pyrazole ring protons (C3-H and C5-H) as singlets, typically in the δ 7.5-8.0 ppm range. The pentynyl side chain will exhibit signals for the three methylene groups, with the N-CH₂ group being the most deshielded. A characteristic triplet for the terminal alkyne proton (≡C-H) is expected around δ 2.0-2.5 ppm.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The pyrazole ring carbons will appear in the aromatic region (approx. δ 100-140 ppm), with the bromine-substituted C4 appearing at a lower field. The alkyne carbons (C≡C) will be present in the δ 70-90 ppm range.

-

IR Spectroscopy: Key diagnostic peaks include the C-H stretching of the terminal alkyne (~3300 cm⁻¹) and the C≡C stretching (~2100 cm⁻¹, typically a sharp, weak band). Vibrations corresponding to the pyrazole C=N and C=C bonds will also be present in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).

Synthesis and Manufacturing

The most direct and logical synthesis of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole involves the N-alkylation of 4-bromopyrazole with a suitable 5-carbon electrophile containing a terminal alkyne.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from pyrazole.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Bromopyrazole [8]

-

Suspend 1H-pyrazole (1.0 eq) in water at room temperature.

-

Add N-bromosuccinimide (NBS) (1.0 eq) to the suspension. The mixture will turn milky white.

-

Stir the reaction vigorously at room temperature for 24 hours. Monitor reaction completion by TLC or GC-MS.

-

Upon completion, extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with aqueous sodium carbonate solution and then brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-bromopyrazole, which can be purified further by recrystallization or column chromatography.

Step 2: N-Alkylation to Yield 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

-

To a solution of 4-bromopyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, handled with extreme care) at 0 °C.

-

Stir the mixture for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

-

Add 5-bromo-1-pentyne (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

After completion, quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the final compound.

Core Reactivity and Strategic Applications

The synthetic utility of this molecule stems from its two distinct reactive sites, which can be addressed with high selectivity.

The 4-Bromopyrazole Handle: A Gateway for Cross-Coupling

The C-Br bond at the 4-position of the pyrazole ring is a robust handle for various palladium-catalyzed cross-coupling reactions. This allows for the direct formation of C-C and C-N bonds, enabling the introduction of diverse functionalities. Studies on related 4-bromopyrazoles have demonstrated their successful participation in direct arylation reactions at the C5 position, highlighting the reactivity of this scaffold.

Key Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-aryl or C-vinyl bonds.

-

Heck Coupling: Reaction with alkenes to introduce alkenyl substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes to form a C-alkynyl bond.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Caption: Palladium-catalyzed cross-coupling reactions at the C4 position.

The Terminal Alkyne: Harnessing the Power of Click Chemistry

The pent-4-yn-1-yl side chain provides a terminal alkyne, a key functional group for click chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient, reliable, and biocompatible reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][][10] This reaction is widely used in drug discovery, bioconjugation, and materials science.[1][2]

Applications of CuAAC:

-

Drug Discovery: Linking the pyrazole core to other pharmacophores or biomolecules.

-

Bioconjugation: Attaching the molecule to proteins, nucleic acids, or surfaces.

-

Materials Science: Synthesizing polymers, dendrimers, or functionalized nanomaterials.[1]

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Exemplary Experimental Protocols

The following protocols are representative and may require optimization based on the specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling

-

To a reaction vial, add 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

-

Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield the 4-aryl-1-(pent-4-yn-1-yl)-1H-pyrazole product.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (1.0 eq) and an organic azide (e.g., benzyl azide, 1.0 eq) in a solvent mixture, such as t-BuOH/H₂O (1:1).

-

To this solution, add sodium ascorbate (0.1 eq, freshly prepared aqueous solution).

-

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq, aqueous solution).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic phase. Purify by column chromatography or recrystallization to obtain the 1,2,3-triazole product.

Safety and Handling

-

General Precautions: 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Toxicology: Specific toxicological data is not available. As with any novel chemical, it should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Cold-chain transportation may be required for long-term stability.

-

SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier before use for complete safety and handling information.

Conclusion

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is a powerful and versatile bifunctional building block. The presence of two orthogonally reactive sites—the 4-bromo group for cross-coupling and the terminal alkyne for click chemistry—provides researchers with a flexible platform for the synthesis of complex molecules. Its utility is particularly pronounced in drug discovery, where the pyrazole core is a well-established pharmacophore, and in materials science for the construction of novel functional polymers and conjugates. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for harnessing the full potential of this valuable chemical tool.

References

- ChemRxiv. (2025, March 10). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.

- Roeder Research Lab. (2007, May 3). The growing applications of click chemistry.

- Lumiprobe. Click chemistry in Applications.

- PMC. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.

- BOC Sciences. (2022, November 3). Click Chemistry and Its Applications in Medicinal Chemical Synthesis.

- Alfa Chemistry. Terminal Alkynes.

- MDPI. (2015, May 4). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.

- ChemicalBook. (2026, January 13). 4-Bromopyrazole.

- PubChem - NIH. 4-Bromopyrazole | C3H3BrN2 | CID 16375.

- BLDpharm. 1565066-74-1|4-Bromo-1-(pent-4-yn-1-yl)-1H-pyrazole.

- AIP Publishing. (2017, December 1). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.

- Organic Chemistry Portal. Pyrazole synthesis.

- DergiPark. Synthesis of Some New Pyrazoles.

- SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.

- eGrove. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds.

- ResearchGate. 194 recent advances in the synthesis of new pyrazole derivatives.

- MDPI. (2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”.

- ResearchGate. (2026, February 3). Pharmacological Activities of Pyrazole and Its Derivatives A Review.

- Chem-Impex. 4-Bromo-1H-pyrazole.

- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.

- ResearchGate. (2025, August 6). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.

- MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.

- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

Sources

- 1. rroeder.nd.edu [rroeder.nd.edu]

- 2. lumiprobe.com [lumiprobe.com]

- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” [mdpi.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 8. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

An In-Depth Technical Guide to 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The molecule's structure, featuring a synthetically versatile 4-bromopyrazole core and a terminal alkyne on the N1-substituent, offers dual points for molecular elaboration. This document details a robust synthetic pathway, provides an in-depth analysis of its structural and spectroscopic characteristics, and explores its vast potential as a scaffold for the development of novel chemical entities. The content herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in their research endeavors.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into numerous clinically successful drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[2][3] Pyrazole derivatives exhibit a vast spectrum of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

The strategic functionalization of the pyrazole ring is paramount for modulating its pharmacological profile. The subject of this guide, 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole, is a prime example of a highly functionalized scaffold. The bromine atom at the C4 position and the terminal alkyne on the N1-pentyl chain are not merely passive substituents; they are reactive handles that enable a diverse range of subsequent chemical transformations, making this molecule a powerful intermediate for constructing complex molecular architectures.

Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is efficiently achieved via a two-step sequence starting from the commercially available 1H-pyrazole. This pathway is designed for regiochemical control and high yield.

Step 1: Regioselective Bromination of 1H-Pyrazole

The pyrazole ring is an electron-rich aromatic system. Due to the electronic influence of the two nitrogen atoms, the C4 position is the most electron-rich and thus most susceptible to electrophilic aromatic substitution.[5]

Experimental Protocol:

-

To a stirred suspension of 1H-pyrazole (1.0 eq) in water at room temperature, add N-bromosuccinimide (NBS) (1.0 eq) in a single portion.[6]

-

The reaction mixture will typically turn milky white. Stir vigorously at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, extract the aqueous mixture with ethyl acetate (2x volumes).

-

Combine the organic layers, wash with aqueous sodium carbonate solution, followed by saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 4-bromo-1H-pyrazole, often as a white to off-white solid.[6][7]

Causality of Experimental Choice: The use of NBS in an aqueous medium is a mild and effective method for the monobromination of pyrazole. It selectively delivers an electrophilic bromine species to the C4 position, avoiding over-bromination and harsh reaction conditions.

Step 2: N-Alkylation of 4-bromo-1H-pyrazole

The second step involves the N-alkylation of the 4-bromo-1H-pyrazole intermediate with a suitable pentynyl electrophile. The pyrazole N-H proton is acidic and can be readily removed by a moderately strong base to generate a nucleophilic pyrazolide anion, which then displaces a leaving group in an SN2 reaction.

Experimental Protocol:

-

To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 2.5 eq).[8]

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyrazolide salt.

-

Add 5-chloro-1-pentyne or 5-bromo-1-pentyne (1.2-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, or gently heat (e.g., to 50 °C) to accelerate the reaction if necessary.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the pure 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole.

Causality of Experimental Choice: K2CO3 is a practical and cost-effective base for this transformation, sufficiently strong to deprotonate the pyrazole. DMF is an excellent solvent as it effectively solvates the potassium cation, enhancing the nucleophilicity of the pyrazolide anion for the subsequent SN2 reaction.

Caption: Synthetic workflow for 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole.

Structural Elucidation and Spectroscopic Profile

The chemical structure of the title compound is confirmed through a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for its identification and purity assessment.

| Property | Value |

| Molecular Formula | C8H9BrN2 |

| Molecular Weight | 213.08 g/mol |

| IUPAC Name | 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole |

| CAS Number | 1565066-74-1[9] |

| Predicted State | Liquid or low-melting solid |

Spectroscopic Data (Predicted)

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~7.55 | (s, 1H, H5-pyrazole). Singlet, deshielded by adjacent N and Br.[8] |

| ~7.50 | (s, 1H, H3-pyrazole). Singlet, deshielded by adjacent N atoms.[8] |

| ~4.20 | (t, 2H, N-CH₂). Triplet, deshielded by attachment to the pyrazole nitrogen. |

| ~2.30 | (td, 2H, CH₂-C≡). Triplet of doublets, coupled to adjacent CH₂ and the terminal alkyne H. |

| ~2.05 | (p, 2H, N-CH₂-CH₂). Pentet, coupled to both adjacent CH₂ groups. |

| ~1.95 | (t, 1H, C≡C-H). Triplet (J ≈ 2.6 Hz), characteristic terminal alkyne proton. |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~140.1 | C5-pyrazole |

| ~128.5 | C3-pyrazole |

| ~92.0 | C4-pyrazole (C-Br) |

| ~82.5 | C≡C-H |

| ~70.0 | C≡C -H |

| ~49.5 | N-CH₂ |

| ~29.0 | N-CH₂-C H₂ |

| ~18.5 | CH₂-C≡ |

| Mass Spectrometry (EI-MS) | |

| m/z Value | Assignment & Rationale |

| 212/214 | [M]⁺• Molecular ion peak, showing a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br).[10] |

| 133/135 | [M - C₅H₅]⁺• Fragment corresponding to the loss of the pentynyl side chain. |

| 67 | [C₅H₅]⁺• Fragment corresponding to the pentynyl cation. |

| Infrared (IR) Spectroscopy | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | ≡C-H stretch (strong, sharp), characteristic of a terminal alkyne. |

| ~2950 | C-H stretch (sp³). |

| ~2120 | C≡C stretch (weak), characteristic of a terminal alkyne. |

| ~1500 | C=N, C=C stretches from the pyrazole ring. |

Chemical Reactivity and Synthetic Utility

The true value of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole lies in its capacity as a dual-functionalized building block. The bromo and alkyne groups can be addressed orthogonally or sequentially to rapidly build molecular complexity.

-

The 4-Bromo Position : This site is primed for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or other alkynyl groups, making it a key vector for diversification.[6][11]

-

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form a C(sp)-C(sp²) bond.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

-

The Terminal Alkyne : This functional group is a cornerstone of modern synthetic chemistry, renowned for its reliability in specific transformations.

-

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction, allowing for the facile and high-yield formation of 1,2,3-triazole rings by reacting with azides.[12] This is a powerful ligation strategy in drug discovery and bioconjugation.

-

Sonogashira Coupling: Can also act as the alkyne partner in cross-coupling reactions.

-

Hydration/Hydroamination: Conversion of the alkyne to ketones or enamines.

-

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 6. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Bromo-1-ethyl-1H-pyrazole CAS#: 71229-85-1 [m.chemicalbook.com]

- 9. 1565066-74-1|4-Bromo-1-(pent-4-yn-1-yl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 10. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]

- 11. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” [mdpi.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole: A Versatile Bifunctional Linker in Modern Drug Discovery

Introduction: The Strategic Importance of Bifunctional Molecules

In the landscape of contemporary drug discovery and chemical biology, the development of molecules with dual functionality has become a cornerstone for innovative therapeutic strategies. 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is a prime exemplar of such a molecule, engineered to serve as a versatile linker. Its structure is a deliberate convergence of two key chemical moieties: a 4-bromopyrazole ring and a terminal alkyne on a pentyl chain. This design is not arbitrary; it provides orthogonal chemical handles for sequential, controlled chemical modifications.

The 4-bromopyrazole unit offers a site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the attachment of a wide array of molecular fragments.[1] Concurrently, the terminal alkyne is a ready participant in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[2] This dual reactivity makes 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can bridge a target protein ligand and an E3 ligase ligand.[3][] This guide provides an in-depth overview of its synthesis, properties, sourcing, and critical applications for researchers and professionals in drug development.

Synthesis and Mechanism: A Practical Approach

The most direct and common method for the synthesis of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is the N-alkylation of the 4-bromo-1H-pyrazole precursor. This reaction is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on an alkyl halide or a similar electrophile.[5][6]

Rationale for Reagent Selection

-

Starting Material: 4-Bromo-1H-pyrazole is a commercially available and relatively inexpensive starting material.[7][8][9][10]

-

Alkylating Agent: 5-bromo-1-pentyne is a suitable electrophile to introduce the pent-4-yn-1-yl chain. Alternatively, 5-tosyloxy-1-pentyne could be used, as tosylates are excellent leaving groups.

-

Base: A moderately strong base is required to deprotonate the pyrazole (pKa ≈ 14). Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that drives the reaction to completion by the evolution of hydrogen gas.[11] Potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile is a milder and often effective alternative.[12]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the pyrazole salt and the alkylating agent, facilitating the reaction.

Experimental Protocol: N-alkylation of 4-bromo-1H-pyrazole

Caption: Synthetic workflow for 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole.

Step-by-Step Methodology:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromo-1H-pyrazole (1.0 equivalent). Dissolve the pyrazole in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration). Cool the solution to 0°C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution. The mixture will effervesce as hydrogen gas is evolved. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: Cool the reaction mixture back to 0°C and add 5-bromo-1-pentyne (1.1 equivalents) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding water at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole.

Physicochemical and Safety Data

The following table summarizes the key properties of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole.

| Property | Value |

| CAS Number | 1373230-22-3 |

| Molecular Formula | C8H9BrN2 |

| Molecular Weight | 213.08 g/mol |

| Appearance | Likely a solid or oil |

| Solubility | Soluble in organic solvents like DCM, DMF, and DMSO |

| Safety | Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and contact with skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for detailed information. |

Sourcing and Availability

While direct commercial availability of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole may be limited to specialized chemical suppliers, its synthesis is straightforward from readily available precursors.

| Compound | Supplier(s) | Purity | Notes |

| 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole | BLDpharm | >95% | Availability may vary. |

| 4-Bromo-1H-pyrazole | Thermo Scientific, Sigma-Aldrich, BLDpharm, Chem-Impex | ≥98% | Key starting material for in-house synthesis.[7][8][9][10] |

| 5-bromo-1-pentyne | Various major chemical suppliers | >95% | Key alkylating agent. |

Pricing information is subject to change and should be obtained directly from the suppliers.

Applications in Drug Discovery: A Bifunctional Linchpin

The unique structure of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole makes it an invaluable tool in the construction of complex bioactive molecules, most notably in the field of targeted protein degradation.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] A PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.[13] The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the two ligands and the stability of the ternary complex (POI-PROTAC-E3 ligase).

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is an ideal linker precursor. The synthesis of a PROTAC using this linker can be envisioned as a two-step process:

-

Attachment of the first ligand: The 4-bromo-pyrazole moiety can be functionalized using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to attach a boronic acid- or ester-functionalized E3 ligase ligand.

-

Attachment of the second ligand: The terminal alkyne can then be used in a "click" reaction with an azide-functionalized POI ligand to complete the synthesis of the PROTAC.[][14]

This orthogonal, stepwise approach allows for a modular and efficient synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.

Caption: Application of the linker in PROTAC synthesis.

Conclusion

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole represents a sophisticated and highly useful chemical building block for researchers at the forefront of drug discovery. Its bifunctional nature, with two orthogonal reactive sites, allows for a modular and efficient approach to the synthesis of complex molecules like PROTACs. Understanding its synthesis, properties, and applications empowers scientists to leverage this versatile linker in the development of next-generation therapeutics.

References

-

Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

-

Weiss, N. A., & Prescher, J. A. (2020). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 56(83), 12537-12540. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 23, 2026, from [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

-

Taylor, A. M., & Grotjahn, D. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3385. [Link]

-

Sánchez-Migallón, A., et al. (1994). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 24(3), 375-383. [Link]

-

Li, W., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10796–10804. [Link]

-

Díez-González, S. (2019). Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study. Catalysts, 9(8), 687. [Link]

-

Weiss, N. A., & Prescher, J. A. (2020). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]

-

Zhang, X., et al. (2025). Rational design of the linkers in targeting chimeras. Chemical Science, 16(1), 1-20. [Link]

-

Deraedt, C., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers, 2(6), 630-634. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 23, 2026, from [Link]

-

Khan, I., et al. (2020). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. [Link]

-

De la Fuente, A., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Molecules, 26(16), 4983. [Link]

-

Guda, M. R., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][7][15][16]triazines. Molecules, 27(24), 8995. [Link]

-

Stanetty, P., & Völlenkle, H. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. 4-Bromo-1H-pyrazole, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 4-Bromo-1H-pyrazole, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 2075-45-8|4-Bromo-1H-pyrazole|BLD Pharm [bldpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

- 14. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 15. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 16. Pyrazole synthesis [organic-chemistry.org]

The Tale of Two Pyrazoles: A Senior Application Scientist's Guide to N-Alkylated Bromopyrazoles vs. 4-bromo-1H-pyrazole

Introduction: A Subtle Distinction with Profound Implications

In the landscape of heterocyclic chemistry, pyrazoles stand as a cornerstone, their versatile scaffold underpinning numerous applications in medicinal chemistry, agrochemicals, and materials science.[1] Within this family, brominated pyrazoles serve as pivotal intermediates, the bromine atom acting as a versatile handle for a myriad of chemical transformations. This guide delves into the critical, yet often nuanced, differences between two closely related classes of these vital building blocks: N-alkylated bromopyrazoles and their parent, 4-bromo-1H-pyrazole.

While the core pyrazole ring remains constant, the presence or absence of an alkyl group on one of the ring nitrogen atoms fundamentally alters the molecule's electronic and steric landscape. This, in turn, dictates its reactivity, physical properties, and ultimately, its utility in complex synthetic endeavors. For researchers, scientists, and drug development professionals, a comprehensive understanding of these differences is not merely academic; it is a practical necessity for rational reaction design, troubleshooting, and the efficient construction of novel molecular architectures.

This in-depth technical guide will dissect the core distinctions between these two classes of compounds, providing field-proven insights into their synthesis, properties, and reactivity. We will explore the causality behind experimental choices and present self-validating protocols to empower your research.

Part 1: The Core Directive - Unveiling the Structural and Electronic Dichotomy

The fundamental difference lies in the proton on the N1 nitrogen of 4-bromo-1H-pyrazole, which is absent in its N-alkylated counterparts. This seemingly minor variation has a cascade of effects on the molecule's properties.

Acidity and Hydrogen Bonding: The N-H Factor

4-bromo-1H-pyrazole is a weak acid, with a predicted pKa of approximately 12.71.[2] This acidity stems from the pyrrole-like nitrogen (N1), which can be deprotonated to form the pyrazolate anion. This acidic proton is a key player in the molecule's intermolecular interactions, readily participating in hydrogen bonding. In the solid state, 4-bromo-1H-pyrazole is known to form trimeric hydrogen-bonding motifs.[3] This extensive hydrogen bonding network contributes to its higher melting point and can influence its solubility and reactivity in certain solvents.[4]

In stark contrast, N-alkylated bromopyrazoles lack this acidic proton. The nitrogen atom is tertiary, rendering the molecule non-acidic under typical conditions. Consequently, they are incapable of acting as hydrogen bond donors, leading to weaker intermolecular forces compared to their N-H counterparts. This is reflected in their generally lower melting points and different solubility profiles.

Part 2: A Comparative Analysis of Physicochemical Properties

To provide a clear, at-a-glance understanding of the key differences, the following table summarizes the pertinent physicochemical properties of 4-bromo-1H-pyrazole and a representative N-alkylated derivative, 4-bromo-1-methyl-1H-pyrazole.

| Property | 4-bromo-1H-pyrazole | 4-bromo-1-methyl-1H-pyrazole | Causality of Difference |

| Molecular Weight | 146.97 g/mol | 161.00 g/mol | Addition of a methyl group. |

| pKa | ~12.71 (Predicted)[2] | Not Applicable | Absence of the acidic N-H proton. |

| Melting Point | 93-96 °C | Lower (often an oil or low-melting solid) | Lack of hydrogen bonding in the N-methylated compound leads to weaker intermolecular forces. |

| Solubility | Slightly soluble in water[5] | Generally less soluble in polar protic solvents and more soluble in nonpolar organic solvents. | The ability of the N-H group to form hydrogen bonds with water enhances its aqueous solubility. |

| ¹H NMR (CDCl₃) | H3/H5: ~7.6 ppm, N-H: broad singlet | H3: ~7.4 ppm, H5: ~7.3 ppm, N-CH₃: ~3.8 ppm | The N-H proton signal is absent and a characteristic N-alkyl signal appears. The chemical shifts of the ring protons are also influenced by the electronic effect of the N-substituent. |

| ¹³C NMR (CDCl₃) | C3/C5: ~129 ppm, C4: ~96 ppm | C3: ~139 ppm, C5: ~129 ppm, C4: ~97 ppm, N-CH₃: ~39 ppm | N-alkylation breaks the symmetry of the C3 and C5 positions, leading to distinct signals. The chemical shifts are also affected by the electronic contribution of the alkyl group. |

Part 3: Synthesis and Functionalization - A Tale of Two Reactivities

The divergent structural features of N-alkylated bromopyrazoles and 4-bromo-1H-pyrazole give rise to distinct strategies for their synthesis and subsequent functionalization.

Synthesis of the Core Scaffolds

1. Synthesis of 4-bromo-1H-pyrazole:

The most direct route to 4-bromo-1H-pyrazole involves the electrophilic bromination of 1H-pyrazole. This reaction is typically high-yielding and proceeds with excellent regioselectivity for the C4 position, which is the most electron-rich and sterically accessible site on the pyrazole ring.[6]

Experimental Protocol: Synthesis of 4-bromo-1H-pyrazole

Caption: General scheme for the N-alkylation of 4-bromo-1H-pyrazole.

Step-by-Step Methodology:

-

Dissolve 4-bromo-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Add a base (e.g., potassium carbonate, sodium hydride) (1.1-1.5 eq) and stir the mixture for a short period to form the pyrazolate anion.

-

Add the alkylating agent (e.g., methyl iodide) (1.0-1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to separate the regioisomers.

Causality and Regioselectivity: The regioselectivity of N-alkylation is a delicate balance of steric and electronic factors. [7]* Steric Hindrance: Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom. [8]* Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the two nitrogen atoms.

-

Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the N1/N2 ratio. [9]For instance, the use of potassium carbonate in DMSO often favors N1 alkylation for 3-substituted pyrazoles.

Reactivity in Cross-Coupling Reactions: A Key Divergence

The presence of the N-H group in 4-bromo-1H-pyrazole has a profound impact on its reactivity in popular cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling:

-

4-bromo-1H-pyrazole: The acidic N-H proton can interfere with the catalytic cycle of palladium-catalyzed cross-coupling reactions. [5]The pyrazolate anion formed under basic conditions can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. Consequently, the Suzuki coupling of N-unsubstituted bromopyrazoles often requires higher catalyst loadings, specific ligands (e.g., XPhos), and carefully optimized conditions to achieve good yields. [5]

-

N-alkylated bromopyrazoles: In contrast, N-alkylated bromopyrazoles are generally more reliable substrates for Suzuki couplings. [10]The absence of the acidic proton eliminates the potential for catalyst inhibition via deprotonation, leading to more robust and reproducible reactions. This often allows for lower catalyst loadings and a broader substrate scope.

Caption: Comparison of Suzuki coupling for N-H and N-alkylated bromopyrazoles.

Electrophilic Aromatic Substitution

The N-substituent also influences the outcome of electrophilic aromatic substitution on the pyrazole ring. While the C4 position is generally the most reactive site in 1H-pyrazoles, the presence of an N-alkyl group can further enhance the electron density of the ring, facilitating substitution. [6]However, in strongly acidic conditions, the pyridine-like N2 nitrogen of 1H-pyrazole can be protonated, deactivating the ring towards electrophilic attack. N-alkylated pyrazoles do not undergo this protonation, which can be an advantage in certain acid-catalyzed electrophilic substitutions.

Part 4: Applications in Research and Development

Both N-alkylated bromopyrazoles and 4-bromo-1H-pyrazole are invaluable building blocks in the synthesis of a wide range of biologically active molecules and functional materials.

-

Drug Discovery: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. [11]The ability to functionalize the 4-position of the pyrazole ring via the bromo-intermediate is a common strategy in the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The choice between an N-H and an N-alkylated pyrazole can significantly impact the pharmacokinetic properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability.

-

Agrochemicals: Many successful herbicides and fungicides incorporate the pyrazole moiety. The tailored synthesis of specific N-substituted pyrazoles is crucial for optimizing their biological activity and selectivity.

-

Materials Science: Pyrazole-based ligands are widely used in coordination chemistry and for the construction of metal-organic frameworks (MOFs). The N-H group of 4-bromo-1H-pyrazole can act as a hydrogen-bond donor in the formation of supramolecular assemblies, while N-alkylated pyrazoles offer different coordination geometries. [12]

Conclusion: A Strategic Choice for the Synthetic Chemist

The decision to employ an N-alkylated bromopyrazole or 4-bromo-1H-pyrazole is a strategic one, with far-reaching consequences for the success of a synthetic campaign. While 4-bromo-1H-pyrazole offers the advantage of a readily available starting material and the potential for N-H mediated interactions, its acidic proton can complicate certain transformations, particularly palladium-catalyzed cross-coupling reactions. N-alkylated bromopyrazoles, on the other hand, often provide more robust and predictable reactivity in these key bond-forming reactions, albeit at the cost of an additional synthetic step and the potential for regioisomeric mixtures during their preparation.

A thorough understanding of the fundamental differences in their structure, electronics, and reactivity, as outlined in this guide, will empower the discerning scientist to make informed decisions, navigate the synthetic challenges, and ultimately, accelerate the path to their target molecules.

References

-

4-Bromo pyrazole - ChemBK. (2024, April 9). Retrieved from [Link]

-

Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol, C9H7BrN2O - PHAIDRA - Universität Wien. (2017, April 10). Retrieved from [Link]

-

Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.). Retrieved from [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (2025, October 23). Retrieved from [Link]

-

Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - The Journal of Organic Chemistry - ACS Figshare. (2022, July 25). Retrieved from [Link]

-

Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations - Semantic Scholar. (2017, December 1). Retrieved from [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.). Retrieved from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (2022, May 24). Retrieved from [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. (2009, November 5). Retrieved from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchGate. (2025, October 14). Retrieved from [Link]

-

Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022, May 24). Retrieved from [Link]

-

5-tert-ButÂyl-4-bromo-1,2-diÂhydro-1H-pyrazol-3(2H)-one monohydrate - DOI. (n.d.). Retrieved from [Link]

-

4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9 | Chemsrc. (2025, August 25). Retrieved from [Link]

-

Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC. (n.d.). Retrieved from [Link]

-

Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Retrieved from [Link]

-

Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations - University of Bristol Research Portal. (2017, December 7). Retrieved from [Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Hydrogen Bonding Effects on Reactivity - White Rose eTheses Online. (2020, April 8). Retrieved from [Link]

-

Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice - PubMed. (1971, July). Retrieved from [Link]

-

Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. | Semantic Scholar. (1971, July 1). Retrieved from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved from [Link]

-

Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c]t[2][6][13]riazines - PMC. (2022, December 17). Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Hydrogen Bonding Effects on Reactivity - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

Unlocking New Chemical Space: A Technical Guide to Novel Heterocycles for Fragment-Based Drug Discovery

Introduction: Beyond Flatland – The Imperative for Novel Heterocycles in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for hit identification, consistently delivering high-quality, ligand-efficient starting points for drug development programs.[1] Unlike the brute-force approach of high-throughput screening (HTS), FBDD dissects the vastness of chemical space into smaller, more manageable "fragments."[1] These low molecular weight compounds (typically adhering to the "Rule of Three": MW ≤ 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors) are screened at high concentrations to identify weak but highly efficient binding events.[2][3] This approach allows for a more rational and efficient exploration of a target's binding landscape.[1]

However, the full potential of FBDD is often constrained by the composition of the fragment libraries themselves. Historically, these libraries have been dominated by flat, sp2-rich aromatic and heteroaromatic systems. While synthetically accessible, this "flatland" of chemical space neglects the three-dimensional intricacies of protein binding pockets. To truly unlock novel biological targets and overcome challenges in existing drug discovery campaigns, a deliberate foray into the world of novel, three-dimensional heterocyclic fragments is not just advantageous—it is essential.

This guide provides a technical deep-dive into the design, synthesis, and application of novel heterocyclic fragments in FBDD. We will explore the rationale for moving beyond traditional scaffolds, detail synthetic strategies for accessing this new chemical space, and provide field-proven protocols for their screening and elaboration.

The Rationale for Novelty: Why Three-Dimensionality and Unexplored Scaffolds Matter

The overrepresentation of planar structures in many fragment libraries is a direct consequence of their synthetic tractability.[4] However, this convenience comes at a cost. An increasing body of evidence suggests that molecules with greater three-dimensionality, characterized by a higher fraction of sp3-hybridized carbons, offer significant advantages in drug discovery. These benefits include improved solubility, enhanced metabolic stability, and greater selectivity due to more specific, three-dimensional interactions with protein binding sites.

The rationale for incorporating novel and 3D heterocyclic fragments can be distilled into several key points:

-

Enhanced Exploration of Chemical Space: Novel scaffolds, particularly those with sp3-rich and stereochemically complex architectures, provide access to under-explored regions of chemical space. This is crucial for identifying hits against challenging targets like protein-protein interactions (PPIs), which often feature shallow and poorly defined binding pockets.[5][6][7]

-

Improved Physicochemical Properties: Saturated and semi-saturated heterocyclic fragments often exhibit superior solubility and metabolic profiles compared to their flat, aromatic counterparts.[8][9] This provides a more favorable starting point for lead optimization, reducing the likelihood of encountering developability issues downstream.

-

Novel Intellectual Property: The exploration of new heterocyclic scaffolds provides a direct route to novel intellectual property, a critical consideration in the competitive landscape of drug discovery.

-

Vectorial Diversity for Fragment Growth: Three-dimensional fragments present a richer array of exit vectors for synthetic elaboration. This allows for more precise and directional exploration of the surrounding binding pocket during the fragment-to-lead optimization process.

Designing the Next Generation of Heterocyclic Fragments: Principles and Strategies

The design of a successful novel heterocyclic fragment library is a balancing act between exploring new chemical space and maintaining the core tenets of FBDD. Key considerations include:

-

Adherence to the "Rule of Three": While pushing the boundaries of chemical structure, it is crucial that novel fragments remain within the physicochemical property space defined by the "Rule of Three." This ensures that the fragments are small and simple enough to have a reasonable probability of binding.

-

Incorporation of 3D-Character: A deliberate focus on increasing the fraction of sp3-hybridized carbons (Fsp3) and incorporating stereocenters is paramount. Scaffolds such as spirocycles, bicyclic systems, and substituted saturated heterocycles are excellent starting points.[4][10][11][12]

-

Synthetic Tractability and Vectorial Handles: Novel fragments are only useful if they can be readily synthesized and elaborated. The inclusion of strategically placed functional groups (e.g., amines, carboxylic acids, halogens) that can serve as "handles" for follow-up chemistry is a critical design element.[4]

-

Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy for the efficient generation of structurally diverse and complex small molecules, often with high Fsp3 content.[13][14] By employing a series of branching and stereoselective reactions from a common starting material, DOS can rapidly populate a fragment library with a wide range of novel heterocyclic scaffolds.

Below is a diagram illustrating the conceptual workflow for designing a novel heterocyclic fragment library.

Caption: Workflow for Novel Heterocyclic Fragment Library Design.

Synthetic Strategies for Novel Heterocyclic Fragments

The synthesis of novel, three-dimensional heterocyclic fragments presents a greater challenge than their planar counterparts. However, recent advances in synthetic methodology have made these scaffolds increasingly accessible.

Diversity-Oriented Synthesis (DOS) of Spirocyclic Heterocycles

Spirocycles are particularly attractive scaffolds for FBDD due to their inherent three-dimensionality and conformational rigidity.[10][11][12] DOS provides an efficient means to generate libraries of these complex structures. A powerful approach involves the use of cycloaddition reactions to rapidly build complexity from simple starting materials.[4]

Experimental Protocol: Synthesis of a Spirocyclic β-Lactam Fragment [4]

This protocol describes a two-step synthesis of a spirocyclic β-lactam, a valuable scaffold for a 3D fragment library.

Step 1: Imine Formation

-

To a solution of N-Boc-4-piperidone (1.0 eq) in toluene (0.2 M), add p-anisidine (1.1 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 16 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure. The resulting imine is typically used in the next step without further purification due to its lability.

Step 2: [2+2] Cycloaddition

-

Dissolve the crude imine from Step 1 in anhydrous dichloromethane (0.1 M) and cool to -78 °C under an inert atmosphere.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of acetoxyacetyl chloride (1.2 eq).

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic β-lactam.

Synthesis of Semi-Saturated and Partially Saturated Bicyclic Heterocycles

Semi-saturated and partially saturated bicyclic heterocycles offer a balance between the improved physicochemical properties of sp3-rich systems and the synthetic accessibility of aromatic precursors.[8][9][15][16][17] Continuous flow hydrogenation is a particularly efficient and scalable method for the synthesis of these scaffolds from their fully unsaturated heteroaromatic precursors.[17]

Screening and Validation of Novel Heterocyclic Fragments

The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection and characterization. A robust screening cascade employing orthogonal methods is essential to confidently identify true binders and eliminate false positives.

A typical three-stage biophysical screening cascade is as follows:[18][19]

-

Primary Screen (High-Throughput): Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay.

-

Secondary Screen (Hit Validation): Surface Plasmon Resonance (SPR) or NMR-based methods.

-

Tertiary Screen (Hit Characterization): Isothermal Titration Calorimetry (ITC) and X-ray Crystallography.

The following diagram illustrates this screening cascade.

Caption: A Three-Stage Biophysical Screening Cascade for FBDD.

Experimental Protocols for Biophysical Screening

Protocol 1: Primary Screening with Differential Scanning Fluorimetry (DSF) [13][18][19][20][21]

DSF measures the change in the melting temperature (Tm) of a target protein upon ligand binding. An increase in Tm is indicative of ligand-induced stabilization.

-

Preparation:

-

Prepare a 2 µM solution of the target protein in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).

-

Prepare a 5X solution of SYPRO Orange dye in the same buffer.

-

In a 384-well plate, dispense the fragment library compounds to a final concentration of 200 µM. Include DMSO controls.

-

-

Assay Setup:

-

Prepare a protein-dye master mix by combining the protein solution and the 5X SYPRO Orange dye solution.

-

Dispense 10 µL of the protein-dye mixture into each well of the 384-well plate containing the fragments.

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Run a melt curve experiment, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/min, measuring fluorescence at each interval.

-

-

Data Analysis:

-

Determine the Tm for each well by fitting the melt curve to a Boltzmann equation.

-

Calculate the change in melting temperature (ΔTm) for each fragment relative to the DMSO control. Fragments with a significant ΔTm (e.g., > 2 °C) are considered potential hits.

-

Protocol 2: Hit Validation with Surface Plasmon Resonance (SPR) [2][3][4]

SPR provides real-time, label-free detection of binding events and can be used to determine binding kinetics and affinity.

-

Immobilization:

-

Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A control surface with an irrelevant protein should also be prepared to assess non-specific binding.

-

-

Screening:

-

Prepare serial dilutions of the fragment hits identified from the primary screen in a running buffer containing a low percentage of DMSO (e.g., 1-2%) to match the sample conditions.

-

Inject the fragments over the target and control surfaces at a constant flow rate.

-

Monitor the change in response units (RU) in real-time.

-

-

Data Analysis:

-

Subtract the response from the control surface from the response on the target surface to obtain a specific binding sensorgram.

-

For fragments showing a concentration-dependent binding response, fit the data to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (Kd).

-

Protocol 3: Hit Characterization with Isothermal Titration Calorimetry (ITC) [22][23][24][25][26]

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd).

-

Sample Preparation:

-

Dialyze both the protein and the fragment solutions extensively against the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of the protein and fragment solutions.

-

Degas both solutions immediately before the experiment.

-

-

Titration:

-

Load the protein solution (typically 5-50 µM) into the sample cell of the calorimeter.

-

Load the fragment solution (typically 10-20 times the protein concentration) into the injection syringe.

-

Perform a series of small injections of the fragment solution into the protein solution, measuring the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat released or absorbed per injection.

-

Plot the heat change against the molar ratio of fragment to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Case Studies: Novel Heterocycles in Action

The utility of novel heterocyclic fragments is best illustrated through successful case studies.

Case Study 1: Development of PI3K Inhibitors with a Dihydropyrrolopyrimidine Scaffold

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling node in cancer.[27][28] Structure-based drug design efforts identified a novel dihydropyrrolopyrimidine scaffold as a promising starting point for PI3K inhibitors.[28]

| Compound | Scaffold | Initial Hit/Lead | Target | Affinity (IC50) | Ligand Efficiency (LE) |

| Fragment 1 | Dihydropyrrolopyrimidine | Fragment Hit | PI3Kα | ~100 µM | 0.35 |

| CH5132799 | Aminopyrimidine-substituted dihydropyrrolopyrimidine | Lead Compound | PI3Kα | 0.014 µM | 0.42 |

Data compiled from multiple sources for illustrative purposes.

The initial dihydropyrrolopyrimidine fragment exhibited modest potency but good ligand efficiency. Structure-guided optimization, focusing on replacing a metabolically liable phenol group with an aminopyrimidine moiety, led to the discovery of CH5132799, a potent and orally bioavailable PI3K inhibitor with significantly improved affinity.[28] This case highlights how a novel heterocyclic core can provide a unique and developable starting point for kinase inhibitor design.

Case Study 2: Azaindoles as Privileged Scaffolds for Kinase Inhibitors

The azaindole scaffold has emerged as a "privileged structure" in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the adenine of ATP.[29][30][31] The development of Vemurafenib, a BRAF kinase inhibitor, famously started from a 7-azaindole fragment.[23]

| Compound | Scaffold | Initial Hit/Lead | Target | Affinity (IC50) |

| 7-Azaindole Fragment | 7-Azaindole | Fragment Hit | BRAF | Weak (µM range) |

| Vemurafenib | Substituted 7-Azaindole | Approved Drug | BRAFV600E | 31 nM |

Data compiled from multiple sources for illustrative purposes.

This example underscores the power of even relatively simple novel aromatic heterocycles to serve as effective starting points in FBDD campaigns against well-established target classes.

Future Directions: Novel Heterocycles in Emerging Modalities

The principles of FBDD and the use of novel heterocyclic fragments are increasingly being applied to new therapeutic modalities beyond traditional small molecule inhibitors.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[32] They consist of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two. FBDD is a powerful approach for discovering novel ligands for both the target protein and the E3 ligase. Furthermore, novel heterocyclic scaffolds, such as piperazines and piperidines, are being incorporated into the linker to improve the physicochemical properties and conformational rigidity of the PROTAC molecule.[32] The use of heterocyclic fragments as "warheads" for binding to the target protein is also a burgeoning area of research.[12][30]

Conclusion: A Call for Chemical Creativity

The successful application of FBDD is intrinsically linked to the quality and diversity of the fragment libraries used for screening. While traditional flat aromatic heterocycles have yielded successes, the future of FBDD lies in the exploration of novel, three-dimensional chemical space. The synthesis and screening of novel heterocyclic fragments, from spirocycles to semi-saturated bicyclic systems, offer a wealth of opportunities to identify high-quality starting points for previously "undruggable" targets and to develop next-generation therapeutics with improved properties. As our understanding of protein structure and function grows, so too must our chemical toolkit. The deliberate and creative design of novel heterocyclic fragments will be a key driver of innovation in drug discovery for years to come.

References

-

A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed. [Link]

-

Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. PMC. [Link]

-

To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns. University of Dundee. [Link]

-

Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

-

Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. JoVE. [Link]

-

A Continuous Flow Strategy for the Facile Synthesis and Elaboration of Semi‐Saturated Heterobicyclic Fragments. Vapourtec. [Link]

-

Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug-Discovery Campaigns. PubMed. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

-

Fragment Screening by Surface Plasmon Resonance. PMC. [Link]

-

Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Vanderbilt University. [Link]

-

Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug-Discovery Campaigns. PubMed. [Link]

-

Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug Discovery Campaigns. ResearchGate. [Link]

-

N-Heterocycle based Degraders (PROTACs) Manifesting Anticancer Efficacy: Recent Advances. ResearchGate. [Link]

-

Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

-

To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns. University of Dundee. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

-

Thermal Shift Assay for screening inhibitors. EUbOPEN. [Link]

-

Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. PubMed. [Link]

-

Next-generation cancer therapeutics: PROTACs and the role of heterocyclic warheads in targeting resistance. PubMed. [Link]

-

From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PMC. [Link]

-

Fragment-based drug discovery and protein–protein interactions. RRBC. [Link]

-

Fragment-based drug discovery: A graphical review. PMC. [Link]

-

Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. ACS Publications. [Link]

-

Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. PMC. [Link]

-

A Continuous Flow Strategy for the Facile Synthesis and Elaboration of Semi-Saturated Heterobicyclic Fragments. University of Dundee Research Portal. [Link]

-

Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

-

Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews. [Link]

-

Fragment based discovery of a novel and selective PI3 kinase inhibitor. ResearchGate. [Link]

-

Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Malvern Panalytical. [Link]

-

Fragment-Based Screening Using Surface Plasmon Resonance Technology. ResearchGate. [Link]

-

Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols. [Link]

-

Isothermal titration calorimetry (ITC). Practical Fragments. [Link]

-

(PDF) Fragment-based drug discovery and protein-protein interactions. ResearchGate. [Link]

-

1 Small molecules, big targets: drug discovery faces the protein-protein interaction challenge. CORE. [Link]

-

Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. MDPI. [Link]

-

Discovery of a Potent Class of PI3Kα Inhibitors with Unique Binding Mode via Encoded Library Technology (ELT). PubMed Central. [Link]

-

Targeting protein-protein interactions and fragment-based drug discovery. PubMed. [Link]

-

Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799. ResearchGate. [Link]

-

Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799. PubMed. [Link]

Sources

- 1. path.ox.ac.uk [path.ox.ac.uk]

- 2. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dovepress.com [dovepress.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Targeting protein-protein interactions and fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug-Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]

- 11. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]

- 12. Molecules | Special Issue : Spirocycles in Medicinal Chemistry [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 18. inext-discovery.eu [inext-discovery.eu]

- 19. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. eubopen.org [eubopen.org]

- 21. Protocol for performing and optimizing differential scanning fluorimetry experiments [escholarship.org]

- 22. Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 25. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]

- 26. Practical Fragments: Isothermal titration calorimetry (ITC) [practicalfragments.blogspot.com]

- 27. researchgate.net [researchgate.net]

- 28. Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. img01.pharmablock.com [img01.pharmablock.com]

- 31. researchgate.net [researchgate.net]

- 32. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Dual-Modal Bioconjugation with 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

Executive Summary & Strategic Rationale

In the landscape of bioconjugation, linker selection is often reduced to a choice between flexible PEG chains or simple alkyl spacers. However, 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole represents a "privileged scaffold" approach to conjugation. Unlike passive linkers, this molecule incorporates the pyrazole core—a rigid, heteroaromatic motif ubiquitous in medicinal chemistry—providing both structural definition and potential secondary binding interactions (pi-stacking/H-bonding).